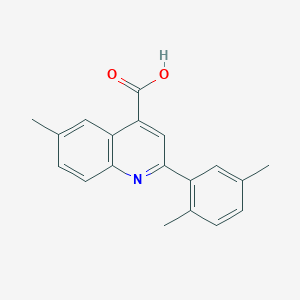
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of acyl- and aroylpyruvic acids with amino derivatives to form substituted quinoline carboxylic acids . Another method includes the use of photoreleasable protecting groups for carboxylic acids, which could potentially be applied to the synthesis of the compound . The synthesis of diastereoisomers of related amino acids has also been reported, which could be relevant for the synthesis of quinoline derivatives with specific stereochemistry .
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the crystal structures of various quinoline and carboxylic acid derivatives . These studies reveal the importance of noncovalent interactions such as hydrogen bonding in the stabilization of the molecular structure. The anti-conformation of the carboxylic group is often observed, which is stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid". However, the photodeprotection of carboxylic acids using a 2,5-dimethylphenacyl chromophore suggests that similar compounds could undergo photo-induced reactions to release carboxylic acids . Additionally, the formation of hydrogen-bonded supramolecular frameworks in organic acid-base adducts indicates that quinoline derivatives can participate in acid-base interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. The photophysical properties of complexes containing dimethylphenylisocyanide and phenanthroline ligands have been investigated, which could provide insights into the electronic properties of similar quinoline derivatives . The crystal packing analysis of related compounds shows that weak interactions play a significant role in the formation of 1D-3D frameworks, which could influence the physical properties of the compound .
科学的研究の応用
Synthesis and Chemical Structures
- The synthesis of various quinoline derivatives, including those related to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid, is a significant area of research. For example, Rudenko et al. (2012) detailed the synthesis of 2-substituted tetrahydroquinoline carboxylic acids, which are structurally related to the compound . Their work involved reactions between acyl- and aroylpyruvic acids and amino dimethylcyclohexenone, supported by quantum-chemical calculations (Rudenko et al., 2012).
- Another study by Jin et al. (2012) explored the hydrogen-bonded supramolecular frameworks in organic acid-base adducts, using 2-methylquinoline as a base. This research is crucial for understanding the binding interactions involving similar quinoline derivatives (Jin et al., 2012).
Photophysical Properties
- The study of photophysical properties of compounds related to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid is also a key area of interest. For instance, Małecki et al. (2015) investigated phosphorescent emissions of copper(I) complexes with ligands including quinoline carboxylic acid analogues. This research contributes to the understanding of the photophysical behaviors of quinoline-based compounds (Małecki et al., 2015).
Applications in Peptide Design
- Research on the role of quinoline derivatives in peptide design is also noteworthy. Kazmierski et al. (1994) synthesized diastereoisomers of dimethylphenylalanine and dimethyl tetrahydroisoquinoline carboxylic acid, demonstrating their potential in designing peptides (Kazmierski et al., 1994).
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-4-6-13(3)14(8-11)18-10-16(19(21)22)15-9-12(2)5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHVJHGNWFJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

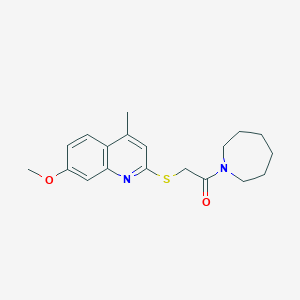

![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)
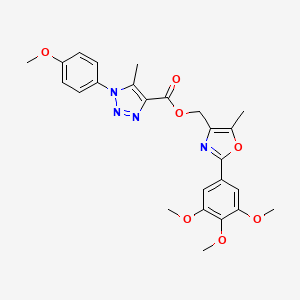
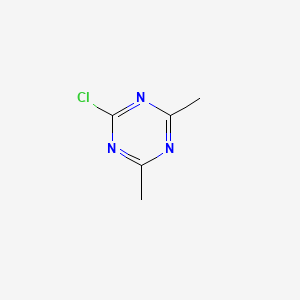

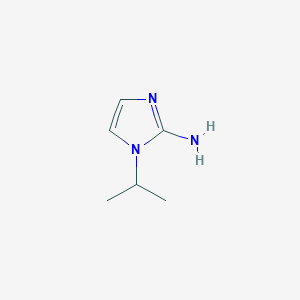
![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3005182.png)
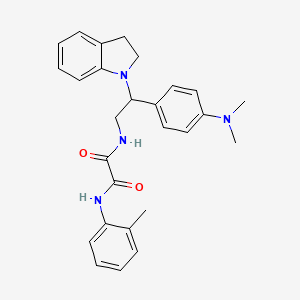
![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)

